2-Ethenylpyridine-4-carbaldehyde, also known as 2-vinylisonicotinaldehyde, is an organic compound with the molecular formula and a molecular weight of 133.15 g/mol. It features a pyridine ring substituted with an ethenyl group and an aldehyde functional group at the 4-position. This compound is characterized by its potential for various chemical transformations due to the presence of both the ethenyl and aldehyde functionalities, making it a versatile intermediate in organic synthesis and medicinal chemistry .
These reactions highlight the compound's reactivity, which is essential for its application in synthetic chemistry.
The synthesis of 2-ethenylpyridine-4-carbaldehyde can be achieved through several methods:
These methods reflect the compound's synthetic versatility and potential for large-scale production.
2-Ethenylpyridine-4-carbaldehyde has several applications:
Interaction studies involving 2-ethenylpyridine-4-carbaldehyde primarily focus on its reactivity with biological molecules. The aldehyde functionality allows it to form covalent bonds with amines, potentially leading to the formation of imines or Schiff bases. This property can be exploited in drug design to enhance the efficacy of therapeutic compounds by targeting specific biological pathways . Additionally, studies on its interaction with metal ions may reveal catalytic properties that could be useful in various chemical transformations.
Several compounds share structural similarities with 2-ethenylpyridine-4-carbaldehyde, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pyridine-4-carbaldehyde | Lacks ethenyl group | More stable; less reactive than 2-ethenylpyridine-4-carbaldehyde |
| Pyridine-2-carbaldehyde | Aldehyde at 2-position | Different reactivity profile; used in different synthetic pathways |
| 6-Ethenylpyridine-2-carbaldehyde | Ethenyl group at 6-position | Similar reactivity but different substitution patterns |
| 4-Methylpyridine-2-carbaldehyde | Methyl instead of ethenyl | Different steric effects; affects reactivity and interaction with substrates |
The uniqueness of 2-ethenylpyridine-4-carbaldehyde lies in its dual functionality—both an ethenyl and an aldehyde group—which provides diverse reactivity options for further chemical transformations. This makes it particularly valuable in synthetic chemistry compared to its analogs .